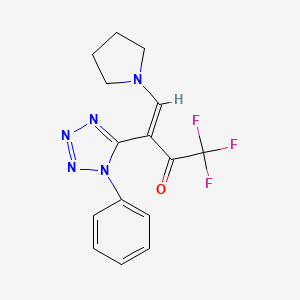
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a phenyl-substituted tetrazole ring, and a tetrahydropyrrole moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one involves multiple steps, typically starting with the preparation of the tetrazole ring and the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Addition: Addition reactions can occur at the double bond present in the compound, using reagents like halogens or hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)-4-tetrahydro-1H-pyrrol-1-ylbut-3-en-2-one can be compared with other similar compounds, such as:
- 4-(dimethylamino)-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
- 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C15H14F3N5O |
|---|---|
Poids moléculaire |
337.30 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)13(24)12(10-22-8-4-5-9-22)14-19-20-21-23(14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- |
Clé InChI |
UIGZJKRATKVCJU-BENRWUELSA-N |
SMILES isomérique |
C1CCN(C1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F |
SMILES canonique |
C1CCN(C1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




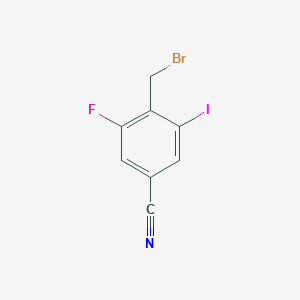
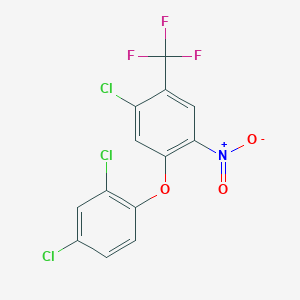
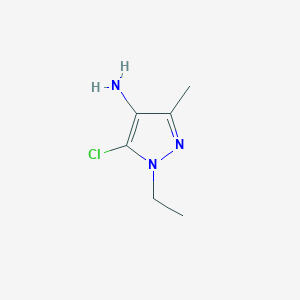
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

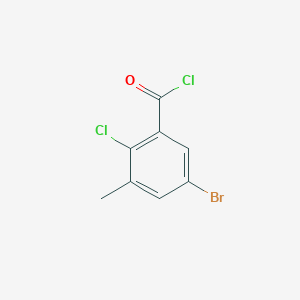

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
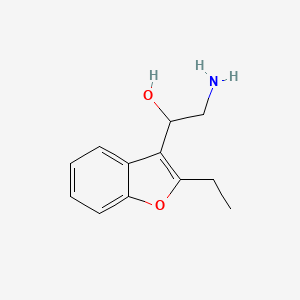
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
